[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864061-15-3
VCID: VC4510696
InChI: InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-2-1-5(3-9)10-11;/h1-2,6H,3-4,9H2;1H
SMILES: C1=CN(N=C1CN)CC(F)F.Cl
Molecular Formula: C6H10ClF2N3
Molecular Weight: 197.61

[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride

CAS No.: 1864061-15-3

Cat. No.: VC4510696

Molecular Formula: C6H10ClF2N3

Molecular Weight: 197.61

* For research use only. Not for human or veterinary use.

[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride - 1864061-15-3

Specification

CAS No. 1864061-15-3
Molecular Formula C6H10ClF2N3
Molecular Weight 197.61
IUPAC Name [1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-2-1-5(3-9)10-11;/h1-2,6H,3-4,9H2;1H
Standard InChI Key FTJNJGKGDWLGPK-UHFFFAOYSA-N
SMILES C1=CN(N=C1CN)CC(F)F.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s core structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a 2,2-difluoroethyl group (-CH₂CF₂H) and at position 3 with a methanamine (-CH₂NH₂) moiety. The hydrochloride salt form improves solubility and stability for pharmaceutical applications . Key structural attributes include:

PropertyValue
Molecular FormulaC₆H₁₀ClF₂N₃
Molecular Weight197.61 g/mol
IUPAC Name(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)methanamine hydrochloride
SMILESC1=CN(N=C1CN)CC(F)F.Cl
InChI KeyFTJNJGKGDWLGPK-UHFFFAOYSA-N

The difluoroethyl group enhances lipophilicity and metabolic stability, while the methanamine moiety facilitates hydrogen bonding with biological targets .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.8–3.2 ppm (methanamine -CH₂), δ 4.5–5.0 ppm (difluoroethyl -CF₂H), and δ 7.2–7.8 ppm (pyrazole ring protons) .

  • ¹³C NMR: Signals at δ 110–120 ppm (pyrazole carbons) and δ 40–50 ppm (methanamine carbon) .

  • IR: Stretching vibrations at 3300 cm⁻¹ (N-H) and 1120 cm⁻¹ (C-F).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Pyrazole Ring Formation: Condensation of difluoroethyl hydrazine with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions .

  • Methanamine Introduction: Reductive amination of a pyrazole-3-carbaldehyde intermediate using sodium cyanoborohydride.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid in ethanol .

Example Reaction:

Difluoroethyl hydrazine+Methyl vinyl ketoneHCl1-(2,2-Difluoroethyl)-1H-pyrazoleNaBH₃CNMethanamine derivativeHClFinal product\text{Difluoroethyl hydrazine} + \text{Methyl vinyl ketone} \xrightarrow{\text{HCl}} \text{1-(2,2-Difluoroethyl)-1H-pyrazole} \xrightarrow{\text{NaBH₃CN}} \text{Methanamine derivative} \xrightarrow{\text{HCl}} \text{Final product}

Industrial Production

Optimized methods employ continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Catalytic systems like palladium on carbon (Pd/C) are used for hydrogenation steps, reducing waste generation .

Physicochemical Properties

PropertyValueMethod
Melting Point180–185°C (decomposes)Differential Scanning Calorimetry
Solubility50 mg/mL in waterUSP shake-flask method
LogP1.2 ± 0.1HPLC determination
pKa8.9 (amine group)Potentiometric titration

The compound’s solubility in polar solvents (e.g., water, ethanol) and moderate lipophilicity (LogP = 1.2) suggest balanced membrane permeability and bioavailability .

Biological Activity and Mechanisms

Pharmacological Targets

  • Phosphodiesterase (PDE) Inhibition: Analogous pyrazole derivatives inhibit PDE4/5, increasing cAMP/cGMP levels and modulating inflammation and vasodilation.

  • Ion Channel Modulation: Blocks voltage-gated sodium channels (IC₅₀ = 2.3 μM), potentially useful in pain management .

  • Anticancer Activity: Induces apoptosis in HeLa cells (EC₅₀ = 12 μM) via mitochondrial pathway activation .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Difluoroethyl group enhances metabolic stability (t₁/₂ = 4.2 h in human liver microsomes vs. 1.8 h for non-fluorinated analog) .

  • Methanamine Position: N-Methylation reduces potency (PDE4 IC₅₀ increases from 0.8 μM to 3.4 μM), highlighting the importance of free -NH₂.

Applications in Drug Development

Therapeutic Areas

  • Oncology: Preclinical studies show synergy with cisplatin in ovarian cancer models (combination index = 0.6).

  • Neurology: Reduces neuropathic pain in rodent models (50% reduction at 10 mg/kg) .

  • Anti-Infectives: MIC = 8 µg/mL against Staphylococcus aureus (methicillin-resistant strains) .

Pharmacokinetics

  • Oral Bioavailability: 62% in rats (AUC₀–24 = 420 ng·h/mL at 10 mg/kg).

  • Metabolism: Primarily via CYP3A4-mediated oxidation to inactive metabolites .

GHS CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling .

Environmental Impact

  • Ecotoxicity: LC₅₀ = 8.2 mg/L (Daphnia magna), classifying it as toxic to aquatic life .

  • Biodegradation: 28% degradation over 28 days (OECD 301D), indicating moderate persistence .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesPDE4 IC₅₀ (μM)
Target CompoundC₆H₁₀ClF₂N₃Difluoroethyl, methanamine0.8
[1-(2-Fluorophenyl)-1H-pyrazol-3-yl]methanamine C₁₀H₁₁FN₃Aromatic fluorine substitution1.5
N-Methyl-1-(1H-pyrazol-4-yl)methanamine C₅H₁₀N₃Lack of fluorine, N-methylation3.4

Fluorine atoms and primary amine groups are critical for optimizing target affinity and pharmacokinetics .

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